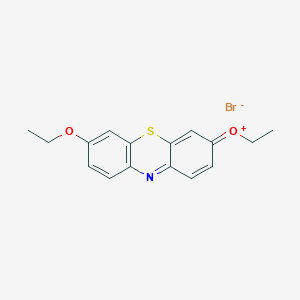
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide typically involves the condensation of 7-ethoxy-3H-phenothiazine with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxidanium ion. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various alkyl or aryl-substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic effects. Additionally, its structure allows it to interact with various biological pathways, contributing to its diverse pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide stands out due to its unique ethoxy and oxidanium substituents, which confer distinct chemical and pharmacological properties
Propiedades
Número CAS |
194287-66-6 |
|---|---|
Fórmula molecular |
C16H16BrNO2S |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
(7-ethoxyphenothiazin-3-ylidene)-ethyloxidanium;bromide |
InChI |
InChI=1S/C16H16NO2S.BrH/c1-3-18-11-5-7-13-15(9-11)20-16-10-12(19-4-2)6-8-14(16)17-13;/h5-10H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
YDEYAOHUFJNDET-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C3C=CC(=[O+]CC)C=C3S2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


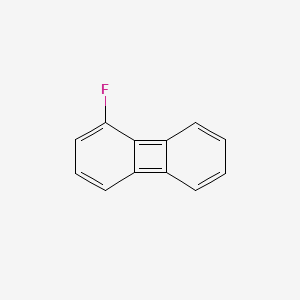
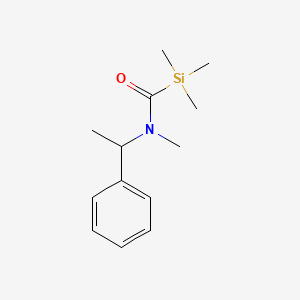
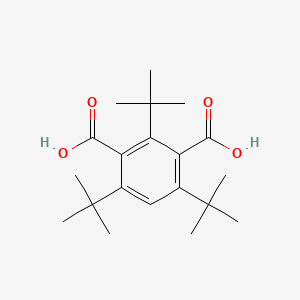


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
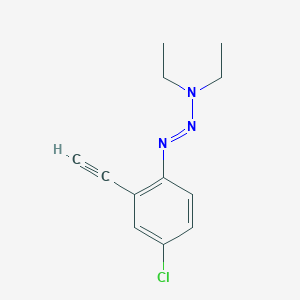
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
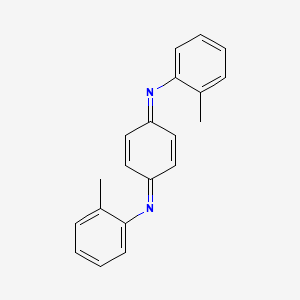


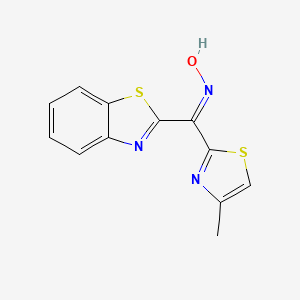
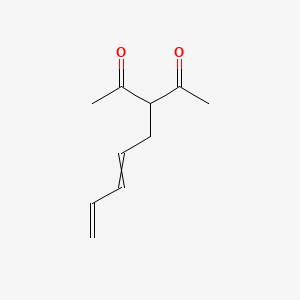
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
